Cas no 1364914-22-6 ((3R)-(Tetrahydro-furan-3-yl)-hydrazine)

(3R)-(Tetrahydro-furan-3-yl)-hydrazine 化学的及び物理的性質
名前と識別子
-
- (3R)-(Tetrahydro-furan-3-yl)-hydrazine
- (R)-(Tetrahydrofuran-3-yl)hydrazine
- SB33043
-
- MDL: MFCD28098093
- インチ: 1S/C4H10N2O/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2/t4-/m1/s1
- InChIKey: KUFLBKOBMGLOKO-SCSAIBSYSA-N
- SMILES: O1CC[C@H](C1)NN
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 7
- 回転可能化学結合数: 1
- 複雑さ: 57.7
- XLogP3: -0.9
- トポロジー分子極性表面積: 47.3
(3R)-(Tetrahydro-furan-3-yl)-hydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1004832-50mg |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine |
1364914-22-6 | 95% | 50mg |
$340 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1451-100mg |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine |
1364914-22-6 | 97% | 100mg |
¥4354.48 | 2025-01-20 | |
eNovation Chemicals LLC | Y1004832-100mg |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine |
1364914-22-6 | 95% | 100mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1004832-250mg |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine |
1364914-22-6 | 95% | 250mg |
$665 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1451-250mg |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine |
1364914-22-6 | 97% | 250mg |
2756.14CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1004832-50mg |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine |
1364914-22-6 | 95% | 50mg |
$340 | 2025-02-18 | |
eNovation Chemicals LLC | Y1004832-100mg |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine |
1364914-22-6 | 95% | 100mg |
$455 | 2025-02-18 | |
eNovation Chemicals LLC | Y1004832-250mg |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine |
1364914-22-6 | 95% | 250mg |
$665 | 2025-03-01 | |
eNovation Chemicals LLC | Y1004832-50mg |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine |
1364914-22-6 | 95% | 50mg |
$340 | 2025-03-01 | |
eNovation Chemicals LLC | Y1004832-5g |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine |
1364914-22-6 | 95% | 5g |
$6585 | 2024-07-28 |
(3R)-(Tetrahydro-furan-3-yl)-hydrazine 関連文献
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
8. Book reviews
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
(3R)-(Tetrahydro-furan-3-yl)-hydrazineに関する追加情報
Professional Introduction to (3R)-(Tetrahydro-furan-3-yl)-hydrazine (CAS No. 1364914-22-6)
(3R)-(Tetrahydro-furan-3-yl)-hydrazine, with the chemical identifier CAS No. 1364914-22-6, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and synthetic biology. The (3R)-configuration of the hydrazine moiety, combined with the tetrahydro-furan ring, endows this molecule with distinct reactivity and binding capabilities that make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The structural framework of (3R)-(Tetrahydro-furan-3-yl)-hydrazine consists of a hydrazine group attached to a tetrahydro-furan (THF) ring, where the (3R)-configuration refers to the stereochemical orientation of the hydrazine substituent. This stereochemistry is crucial, as it influences the compound's interactions with biological targets and its overall pharmacological profile. The THF ring, a common feature in many bioactive molecules, contributes to the compound's solubility and bioavailability, making it an attractive scaffold for drug design.
In recent years, there has been growing interest in the development of novel hydrazine derivatives as potential therapeutic agents. Hydrazines are known for their ability to form stable bonds with various biological targets, including enzymes and receptors, which makes them useful in the design of drugs targeting neurological disorders, infectious diseases, and cancer. The specific configuration of (3R)-(Tetrahydro-furan-3-yl)-hydrazine has been studied for its potential to modulate these interactions, leading to promising results in preclinical studies.
One of the most notable applications of (3R)-(Tetrahydro-furan-3-yl)-hydrazine is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop treatments that target the underlying mechanisms of these diseases. The unique structural features of (3R)-(Tetrahydro-furan-3-yl)-hydrazine make it an excellent candidate for such applications, as it can be modified to interact with specific kinase domains.
Recent studies have also explored the use of (3R)-(Tetrahydro-furan-3-yl)-hydrazine in the development of antiviral agents. Viruses rely on host cellular machinery for replication, and by targeting specific viral enzymes or proteins, antiviral drugs can inhibit viral replication. The hydrazine moiety in (3R)-(Tetrahydro-furan-3-yl)-hydrazine has been shown to form stable interactions with viral proteases and polymerases, making it a valuable component in antiviral drug design. Additionally, the THF ring enhances the compound's ability to penetrate biological membranes, improving its bioavailability and therapeutic efficacy.
The synthesis of (3R)-(Tetrahydro-furan-3-yl)-hydrazine involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as chiral resolution and asymmetric hydrogenation, have been employed to obtain high enantiomeric purity. These methods ensure that the final product exhibits the desired (3R)-configuration, which is critical for its biological activity. The synthetic pathways developed for this compound have provided valuable insights into the construction of complex chiral molecules, contributing to advancements in synthetic organic chemistry.
In conclusion, (3R)-(Tetrahydro-furan-3-yl)-hydrazine (CAS No. 1364914-22-6) is a versatile and highly functional compound with significant potential in pharmaceutical research and drug development. Its unique structural features and stereochemical configuration make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.
1364914-22-6 ((3R)-(Tetrahydro-furan-3-yl)-hydrazine) Related Products
- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)
- 1344674-94-7(3-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid)
- 1207034-95-4(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide)
- 343374-75-4((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)
- 2034293-18-8(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)
- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)
- 73791-20-5(6-Chloro-4-nitroso-O-cresol)
- 1903527-31-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)
- 1226430-05-2(methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate)
- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)
